molecular formula C6H9F2NO2 B13240766 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13240766
M. Wt: 165.14 g/mol
InChI Key: IDWOXIDTJICYMU-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H9F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method includes the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of difluoroacetic acid as a starting material can be advantageous due to its availability and relatively low cost. The process may include catalytic esterification and subsequent hydrolysis to yield the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of difluoromethyl ketones or aldehydes.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Difluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and carboxylic acid functionality but differs in the heterocyclic ring structure.

    3-(Difluoromethyl)pyrrole-4-carboxylic acid: Similar in structure but with a pyrrole ring instead of a pyrrolidine ring.

Uniqueness: 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of the pyrrolidine ring and difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

3-(difluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-4(8)6(5(10)11)1-2-9-3-6/h4,9H,1-3H2,(H,10,11)

InChI Key

IDWOXIDTJICYMU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C(F)F)C(=O)O

Origin of Product

United States

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